molecular formula C11H13FO2S B15327165 2-(Ethylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one

2-(Ethylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one

Cat. No.: B15327165
M. Wt: 228.28 g/mol
InChI Key: LDOFYDUJRCXKEL-UHFFFAOYSA-N
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Description

The compound 2-(Ethylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one (CAS: 1160511-95-4) is a sulfur-containing aromatic ketone characterized by:

  • Ethylthio group (-S-CH₂CH₃): A thioether moiety that influences electron density and reactivity.
  • 3-Fluoro-4-methoxyphenyl ring: A substituted aromatic system with electron-withdrawing (fluoro) and electron-donating (methoxy) groups.
  • Ethanone backbone: A ketone functional group critical for nucleophilic reactions.

Properties

Molecular Formula

C11H13FO2S

Molecular Weight

228.28 g/mol

IUPAC Name

2-ethylsulfanyl-1-(3-fluoro-4-methoxyphenyl)ethanone

InChI

InChI=1S/C11H13FO2S/c1-3-15-7-10(13)8-4-5-11(14-2)9(12)6-8/h4-6H,3,7H2,1-2H3

InChI Key

LDOFYDUJRCXKEL-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=O)C1=CC(=C(C=C1)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzaldehyde and ethylthiol.

    Formation of Intermediate: The aldehyde group of 3-fluoro-4-methoxybenzaldehyde is first converted to an alcohol via reduction using a reducing agent such as sodium borohydride.

    Thioether Formation: The alcohol is then reacted with ethylthiol in the presence of a base such as sodium hydroxide to form the ethylthio intermediate.

    Oxidation to Ketone: The final step involves the oxidation of the intermediate to form the ketone using an oxidizing agent such as pyridinium chlorochromate.

Industrial Production Methods

Industrial production of 2-(Ethylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: The ketone functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro and methoxy groups on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium fluoride.

Major Products

    Sulfoxides and Sulfones: From oxidation of the ethylthio group.

    Alcohols: From reduction of the ketone group.

    Substituted Aromatics: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

2-(Ethylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential biological activities.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The ethylthio group and the fluoro-substituted methoxyphenyl ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The ketone functional group may also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 3-fluoro-4-methoxyphenyl substituent distinguishes the target compound from analogs with different aromatic systems:

Compound Name Aromatic Substituents Key Functional Groups Reference
2-(Ethylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one 3-F, 4-OCH₃ Ethylthio, ethanone
1-(4-Methoxyphenyl)-2-(phenylimino)ethan-1-one (3d) 4-OCH₃ Phenylimino, ethanone
1-(4-Chlorophenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) 4-Cl Sulfoxide, ethanone
2-(4-(2,4-Difluorophenyl)-...-1-phenylethanone 2,4-F, phenylsulfonyl Triazolylthio, ethanone

Key Observations :

  • Halogen Influence: Chloro (in 1f) and fluoro substituents increase lipophilicity compared to methoxy or phenylimino groups .

Sulfur-Containing Functional Groups

The ethylthio group differentiates the target compound from sulfur analogs with oxidized or complex sulfur moieties:

Compound Name Sulfur Group Oxidation State Reactivity Implications Reference
2-(Ethylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one Thioether (-S-CH₂CH₃) -2 Nucleophilic substitution potential
1-(4-Chlorophenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) Sulfoxide (S=O) +4 Stabilizes carbocations; polar
2-(Phenylsulfonyl)-1-phenylethanone Sulfonyl (-SO₂-) +6 Electron-withdrawing; enhances acidity

Key Observations :

  • Reactivity : Thioethers (as in the target compound) are less polar than sulfoxides or sulfones but serve as better leaving groups in substitution reactions.
  • Synthesis : Sulfoxides (e.g., 1f) are typically synthesized via oxidation of thioethers, while sulfonyl groups require stronger oxidizing conditions .

Physicochemical Properties

Limited data on the target compound’s properties exist, but comparisons can be drawn from related structures:

Compound Name Melting Point (°C) Molecular Weight Solubility Trends Reference
2-(Ethylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one Not reported ~228.29 (calc) Moderate lipophilicity
1-(4-Chlorophenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) 137.3–138.5 ~258.74 (calc) High polarity due to sulfoxide
1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one Not reported ~304.34 (calc) Low solubility in non-polar solvents

Key Observations :

  • Polarity : Sulfoxide (1f) and sulfonyl () derivatives exhibit higher polarity than the thioether-containing target compound.

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